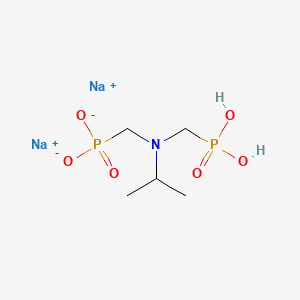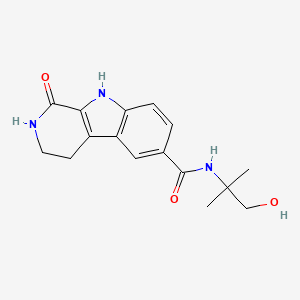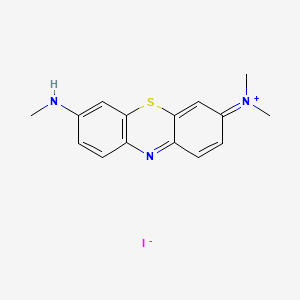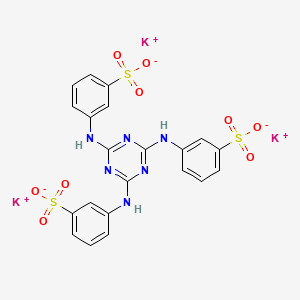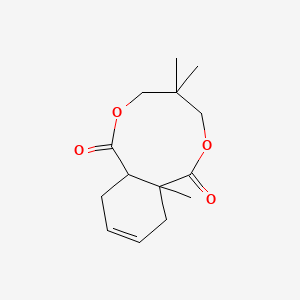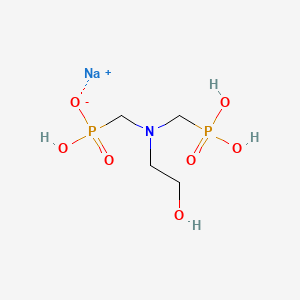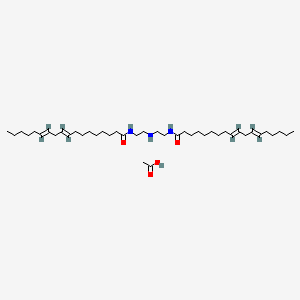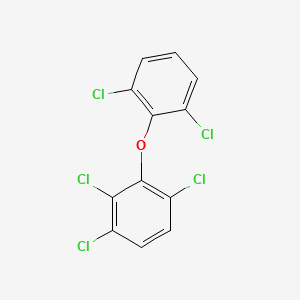
2,2',3,6,6'-Pentachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,6,6’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of 2,2’,3,6,6’-Pentachlorodiphenyl ether follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Oxidation: 2,2’,3,6,6’-Pentachlorodiphenyl ether can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of chlorinated benzoquinones.
Reduction: Formation of partially dechlorinated diphenyl ethers.
Substitution: Formation of hydroxylated or aminated diphenyl ethers.
Aplicaciones Científicas De Investigación
2,2’,3,6,6’-Pentachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the development of flame retardants and other specialty chemicals due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,2’,3,6,6’-Pentachlorodiphenyl ether involves its interaction with various molecular targets and pathways. It can bind to and activate or inhibit specific enzymes and receptors, leading to alterations in cellular processes. For example, it may interfere with hormone signaling pathways, leading to endocrine disruption. The exact molecular targets and pathways can vary depending on the specific biological context and concentration of the compound.
Comparación Con Compuestos Similares
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
- 2,2’,3,5’,6-Pentachlorodiphenyl ether
Comparison: 2,2’,3,6,6’-Pentachlorodiphenyl ether is unique due to its specific pattern of chlorination, which influences its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of toxicity, environmental persistence, and biological activity. The position and number of chlorine atoms can significantly affect the compound’s behavior in chemical reactions and its interactions with biological systems.
Propiedades
Número CAS |
727738-73-0 |
|---|---|
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,2,4-trichloro-3-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-4-5-9(16)12(10(6)17)18-11-7(14)2-1-3-8(11)15/h1-5H |
Clave InChI |
YSQZLJVFAAGJPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)OC2=C(C=CC(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


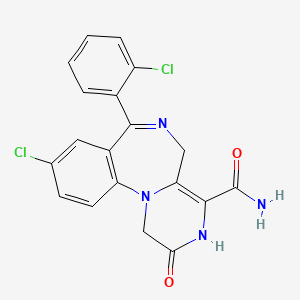
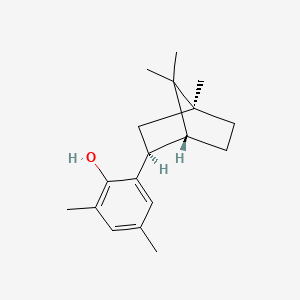

![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
